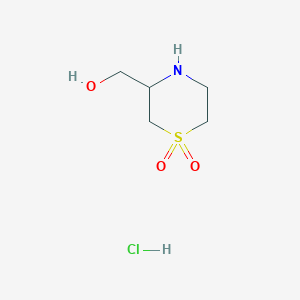

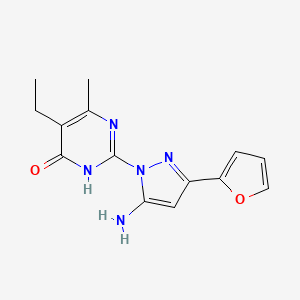

![molecular formula C10H14F3N3O B2507465 N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide CAS No. 680203-49-0](/img/structure/B2507465.png)

N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of 1-tert-Butyl-3(5)-trifluoromethyl-1H-pyrazoles

The synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles is a process that involves the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. The study found that using NaOH in EtOH as the reaction media resulted in high regioselectivity for the formation of 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles. In contrast, using [BMIM][BF4] and pyridine led to a mixture of regioisomers. This research provides valuable insights into the synthesis process and the influence of reaction media on the outcome .

Synthesis, Crystal Structure, and Vibrational Properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide

This study focused on the synthesis of a derivative of imidazo[1,2-a]pyridine, which is a core fragment in various drug molecules. The compound was synthesized through a coupling reaction and its structure was confirmed using various spectroscopic methods and X-ray diffraction. Theoretical calculations were consistent with the experimental data, and the stability of the compound was attributed to hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces. The vibrational properties were also analyzed, providing a comprehensive understanding of the compound's characteristics .

Synthesis and Chemistry of 3-tert-butyl-1,5-diaminopyrazole

The synthesis of 3-tert-butyl-1,5-diaminopyrazole was achieved with good regiochemical control through N-amination. The compound's reactivity with various electrophiles was explored, leading to a range of products including pyrazolo[1,5-b]1,2,4-triazoles and pyrazolo[1,5-b]1,2,4-triazines. Notably, the X-ray crystal structure of a pyrazolotriazepine derivative was reported, contributing to the understanding of the molecular structure of these compounds .

Synthesis and Antitumor Activity of Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides

A series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities. The compounds exhibited potent antiproliferative activity against certain cancer cell lines, with one compound in particular showing significant potential by inducing apoptosis and causing G1-phase arrest in the cell division cycle. This study highlights the therapeutic potential of these compounds in cancer treatment .

Hydrogen-bonding Patterns in Three Substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides

The study investigated the hydrogen-bonding patterns in three substituted acetamides. The molecular structures were analyzed, revealing that the molecules are linked into chains or sheets by a combination of hydrogen bonds and C-H...π(arene) interactions. These findings provide insight into the structural aspects that contribute to the stability and properties of these compounds .

Reactivity of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

The reactivity of a pyrazolotriazine derivative was explored by reacting it with various carbonyl compounds. The study resulted in the formation of tetrahydropyrimido[4',5':3,4]pyrazolo[5,1-c][1,2,4]triazine diones and a cyano-substituted triazine derivative. These findings contribute to the knowledge of the chemical behavior of pyrazolotriazine compounds and their potential applications .

Applications De Recherche Scientifique

Hydrogen Bonding and Crystal Structure

N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide and its derivatives have been studied for their hydrogen-bonding patterns and crystal structures. For instance, certain derivatives form chains and sheets through hydrogen bonds and C-H...pi(arene) hydrogen bonds (López et al., 2010).

Synthesis and Chemical Properties

Research has been conducted on the synthesis and regioselectivity of related pyrazoles. For example, a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from certain reactions shows how different reaction media affect the outcome (Martins et al., 2012).

Coordination Complexes and Antioxidant Activity

This compound derivatives have been used to synthesize coordination complexes with metals like Co(II) and Cu(II). These complexes show significant antioxidant activity (Chkirate et al., 2019).

Antimycobacterial Agents

Derivatives of this compound have been synthesized and evaluated for their antimycobacterial activity. Some compounds in this category have shown promising results as potential antimycobacterial agents (Emmadi et al., 2015).

Green Synthesis Approaches

There has been a focus on green and clean approaches for synthesizing related compounds, such as acyl pyrazole derivatives, which are of interest in various chemical fields (Doherty et al., 2022).

Catalysis

These compounds have been used to synthesize catalysts for reactions like the copolymerization of CO2 and cyclohexene oxide. Such research explores environmentally significant processes (Matiwane et al., 2020).

Propriétés

IUPAC Name |

N-tert-butyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N3O/c1-9(2,3)14-8(17)6-16-5-4-7(15-16)10(11,12)13/h4-5H,6H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUIAWKBPKWLRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1C=CC(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)

![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)

![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/no-structure.png)

![N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2507388.png)

![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)

![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)

![N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507401.png)

![Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B2507405.png)